![molecular formula C8H14O2 B2709227 5-Oxaspiro[2.5]octan-1-ylmethanol CAS No. 1514099-23-0](/img/structure/B2709227.png)

5-Oxaspiro[2.5]octan-1-ylmethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

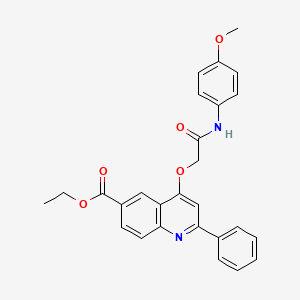

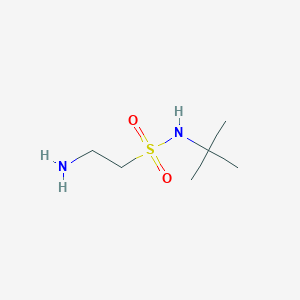

“5-Oxaspiro[2.5]octan-1-ylmethanol” is a chemical compound with the molecular formula C8H14O2 . It is a type of oxaspiro compound, which means it contains a spiroatom (a single atom that is a member of two or more rings) that is an oxygen atom .

Molecular Structure Analysis

The molecular structure of “5-Oxaspiro[2.5]octan-1-ylmethanol” consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C8H14O2/c9-5-7-4-8(7)2-1-3-10-6-8/h7,9H,1-6H2 .Physical And Chemical Properties Analysis

The molecular weight of “5-Oxaspiro[2.5]octan-1-ylmethanol” is 142.2 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Scientific Research Applications

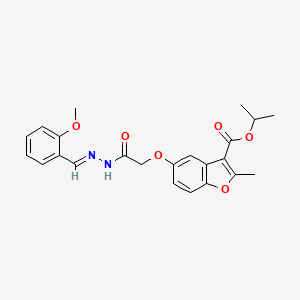

Synthesis and Drug Discovery

Research highlights the synthesis of novel thia/oxa-azaspiro[3.4]octanes, including 5-Oxaspiro[2.5]octan-1-ylmethanol derivatives, for potential drug discovery applications. These compounds are synthesized through robust and step-economic routes, indicating their potential as multifunctional, structurally diverse modules for medicinal chemistry exploration (Li, Rogers-Evans, & Carreira, 2013).

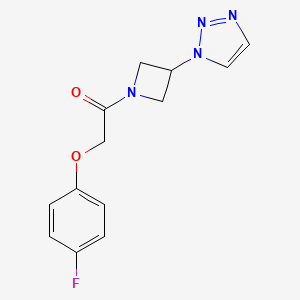

Polymerization Processes

The polymerization of related spiro compounds demonstrates the chemical's relevance in creating polymers with specific properties. For instance, the polymerization of 5,7-dichloro-1-oxaspiro[2.5]octa-4,7-dien-6-one showcases living polymer characteristics, indicating a method to control polymer molecular weights through the synthesis process (Kubo, Hara, Shibayama, & Itoh, 1999).

Catalytic Oxidation

Another application is in the field of catalytic oxidation, where compounds like 5-Oxaspiro[2.5]octan-1-ylmethanol could be utilized as substrates. Efficient oxidation of alcohols to carbonyl compounds using molecular oxygen catalyzed by N-hydroxyphthalimide combined with a Co species is one such reaction, illustrating the role of spiro compounds in organic synthesis and potentially green chemistry applications (Iwahama et al., 2000).

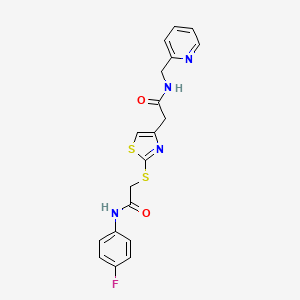

Functionalized Derivatives Synthesis

The synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening represents another facet of 5-Oxaspiro[2.5]octan-1-ylmethanol applications. This highlights its use in generating bioactive compound structures, further emphasizing its importance in pharmaceutical synthesis (Santos, Barreiro, Braz-Filho, & Fraga, 2000).

Enzymatic Studies

Moreover, studies on the stereochemical preference of yeast epoxide hydrolase for the O-axial C3 epimers of 1-oxaspiro[2.5]octanes, including 5-Oxaspiro[2.5]octan-1-ylmethanol, illustrate its biological relevance. This underlines the importance of stereochemistry in the biological activity of spiroepoxides and their detoxification by yeast epoxide hydrolase (Weijers, Könst, Franssen, & Sudhölter, 2007).

properties

IUPAC Name |

5-oxaspiro[2.5]octan-2-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-5-7-4-8(7)2-1-3-10-6-8/h7,9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCGUEWZRXUMCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC2CO)COC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxaspiro[2.5]octan-1-ylmethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,4-Dimethylphenyl)sulfonyl-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2709144.png)

![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2709145.png)

![4-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide](/img/structure/B2709148.png)

![5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide](/img/no-structure.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)pyridine-3-sulfonamide](/img/structure/B2709160.png)

![({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl 4-hydroxybenzoate](/img/structure/B2709164.png)